![molecular formula C19H16FN5O2S B2839533 N'-[2-(4-氟苯基)-4,6-二氢噻吩并[3,4-c]嘧啶-3-基]-N-(吡啶-3-基甲基)羧酰胺 CAS No. 899741-78-7](/img/structure/B2839533.png)
N'-[2-(4-氟苯基)-4,6-二氢噻吩并[3,4-c]嘧啶-3-基]-N-(吡啶-3-基甲基)羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide is a useful research compound. Its molecular formula is C19H16FN5O2S and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性:
- 一项研究报道了3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide类似物的合成,它们表现出显着的抗惊厥活性。该系列中的一种化合物以100 mg/kg的剂量对最小阵挛性发作表现出75%的保护作用,没有毒性。这项研究表明了在癌症治疗中的潜在应用 (Ahsan et al., 2013).
抗菌活性:
- 另一项研究重点关注硫代取代的乙基尼古丁酸、噻吩并[2,3-b]吡啶和吡啶并噻吩并嘧啶衍生物的合成和抗菌活性。这项研究可能有助于开发新的抗菌剂 (Gad-Elkareem et al., 2011).
用于癌症治疗的酶抑制:
- 对新型乙基4-(3-(芳基)-1-苯基-1H-吡唑-4-基)-2-氧代-6-(吡啶-3-基)环己-3-烯羧酸酯及其相关化合物的研究揭示了它们对拓扑异构酶IIα的抑制活性,这是癌症治疗的目标。这表明这些化合物在开发抗癌剂中具有潜在用途 (Alam et al., 2016).
神经退行性疾病成像:
- 一项关于氟代吡啶和吡唑并嘧啶的研究显示,与中枢苯二氮卓受体相比,它们对外周苯二氮卓受体具有较高的体外亲和力和选择性。这项研究对于神经退行性疾病中PBR表达的成像具有重要意义 (Fookes et al., 2008).
针对MET激酶抑制的药物发现:
- 开发了一系列新型的N-(3-氟-4-(2-芳基噻吩并[3,2-b]吡啶-7-氧基)苯基)-2-氧代-3-苯基咪唑烷-1-甲酰胺,靶向c-Met和VEGFR2酪氨酸激酶。这些化合物显示出有效的体外活性,表明在针对MET激酶抑制的药物发现中具有应用 (Raeppel et al., 2009).
抗酸剂的开发:
- 对7H-8,9-二氢吡喃并[2,3-c]咪唑并[1,2-a]吡啶的研究确定了作为钾竞争性抗酸剂进一步开发的候选药物。这可能对酸反流或溃疡等疾病的治疗产生影响 (Palmer et al., 2007).
属性
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c20-13-3-5-14(6-4-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-2-1-7-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKLZJISDAPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。